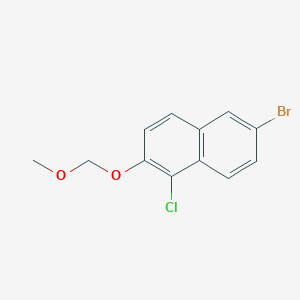

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Description

The exact mass of the compound 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene is 299.95527 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-chloro-2-(methoxymethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClO2/c1-15-7-16-11-5-2-8-6-9(13)3-4-10(8)12(11)14/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTHCMRCJAQZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Topic: "6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene" synthesis pathway Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the synthetic pathway for 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS Ref: 102169-88-0 for the phenol precursor). This molecule represents a highly functionalized naphthalene scaffold, featuring orthogonal reactive handles: a bromine at C6 (para-like reactivity), a chlorine at C1 (ortho-blocked position), and a protected hydroxyl group at C2.

Such scaffolds are critical in the development of atropisomeric ligands (e.g., BINOL derivatives) and pharmaceutical intermediates where regioselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is required. The synthesis prioritizes regiochemical control, utilizing the directing effects of the C2-hydroxyl group to install the C1-chloro substituent before capping with a methoxymethyl (MOM) ether.

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkage and the C1-halogen bond. The logical precursor is 6-bromo-2-naphthol , a commercially available building block. The strategy relies on the strong ortho-directing power of the phenol to install the chlorine atom at C1, followed by protection to prevent side reactions during subsequent metal-catalyzed couplings.

Pathway Logic[1]

-

Target: 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene.

-

Disconnection 1 (Protection): Removal of the MOM group reveals 6-Bromo-1-chloro-2-naphthol .

-

Disconnection 2 (Functionalization): Removal of the Chlorine at C1 reveals 6-Bromo-2-naphthol .

-

Starting Material: 6-Bromo-2-naphthol (accessible from 2-naphthol via 1,6-dibromo intermediate reduction).

Caption: Retrosynthetic disconnection showing the linear pathway from 6-bromo-2-naphthol.

Detailed Synthesis Pathway[2][3]

Stage 1: Regioselective Chlorination

Objective: Synthesize 6-Bromo-1-chloro-2-naphthol. Reaction Type: Electrophilic Aromatic Substitution (EAS).

The C2-hydroxyl group strongly activates the naphthalene ring. While the C6-bromo group slightly deactivates the distal ring, the C1 position (ortho to OH) is kinetically the most nucleophilic site. To avoid over-chlorination or oxidation, N-Chlorosuccinimide (NCS) is preferred over elemental chlorine (

Mechanism

The reaction proceeds via the formation of a chloronium ion intermediate at C1, followed by re-aromatization. The high electron density at C1 ensures exclusive regioselectivity over C3 or C8.

Caption: Mechanism of NCS-mediated chlorination at the C1 position.

Experimental Protocol (Stage 1)

Note: Perform in a fume hood. NCS is an irritant.

-

Setup: Charge a 3-neck round-bottom flask with 6-Bromo-2-naphthol (1.0 equiv) and Acetonitrile (ACN) or DMF (10 mL/g).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting material (

) should convert to a slightly less polar product. -

Workup:

-

Dilute with water (excess).

-

Extract with Ethyl Acetate (3x).[1]

-

Wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.

-

Yield Expectation: 85–92%.

Stage 2: Methoxymethyl (MOM) Protection

Objective: Synthesize 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene. Reaction Type: Williamson Ether Synthesis (Nucleophilic Substitution).

Protection of the phenol is essential to prevent proton interference in subsequent lithiation or palladium-catalyzed coupling reactions. The MOM (Methoxymethyl) group is chosen for its stability to basic conditions and ease of removal with mild acid.

Experimental Protocol (Stage 2)

Safety Alert: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Use strictly in a fume hood with double-gloving.

-

Setup: Dissolve 6-Bromo-1-chloro-2-naphthol (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g) under Nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Cool the solution to 0°C.

-

Reagent Addition: Add MOM-Cl (1.5 equiv) dropwise via syringe.

-

Alternative: For difficult substrates, use Sodium Hydride (NaH) in THF/DMF, but DIPEA/DCM is usually sufficient for naphthols and safer.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12 hours.

-

Quench: Quench carefully with saturated

solution. -

Workup:

-

Separate phases.[2]

-

Extract aqueous layer with DCM.

-

Wash combined organics with 1M HCl (to remove amine), water, and brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc 95:5).

-

Yield Expectation: >90%.

Data Summary & Characterization

Key Physical Properties

| Compound | CAS No.[3][4][5][6][7] | MW ( g/mol ) | Appearance | Key NMR Feature |

| 6-Bromo-2-naphthol | 15231-91-1 | 223.07 | Off-white solid | |

| 6-Bromo-1-chloro-2-naphthol | 102169-88-0 | 257.51 | Beige solid | Loss of C1-H signal |

| Target (MOM-Ether) | N/A | 301.56 | White solid/oil |

Analytical Validation

-

1H NMR (CDCl3): Look for the disappearance of the broad phenolic singlet (

ppm) and the appearance of the MOM methylene singlet at -

Mass Spectrometry: The mass spectrum should show the characteristic isotope pattern for one Bromine (1:1 ratio of M/M+2) and one Chlorine (3:1 ratio of M/M+2).

Safety & Handling

-

MOM-Cl: Highly carcinogenic and volatile. Must be handled in a certified chemical fume hood. Destroy excess reagent with aqueous ammonia or ammonium hydroxide during workup.

-

NCS: Irritating to eyes and respiratory system. Avoid dust formation.

-

Brominated Naphthalenes: Potentially persistent and toxic; dispose of as halogenated organic waste.

References

-

Koelsch, C. F., et al. "6-Bromo-2-naphthol." Organic Syntheses, vol. 20, 1940, p.[2] 18. Link

- Foundational reference for the synthesis of the 6-bromo-2-naphthol precursor.

-

Guidechem. "6-Bromo-1-chloro-2-naphthol (CAS 102169-88-0) Entry."[4][7][8][9] Link

- Verification of the intermedi

-

BenchChem. "Technical Guide to 6-Chloro-2-naphthol Synthesis." Link

- General protocols for naphthol chlorin

-

Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) Reactivity." Link

- Mechanistic background on NCS regioselectivity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

"6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene" chemical properties

The following is an in-depth technical guide for 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene .

A Strategic Scaffold for Orthogonal Naphthalene Functionalization

CAS Registry Number : 2179038-41-4 Formula : C₁₂H₁₀BrClO₂ Molecular Weight : 301.56 g/mol [1]

Executive Summary

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene is a high-value trisubstituted naphthalene building block designed for advanced medicinal chemistry and materials science. Its structural utility lies in its orthogonal reactivity profile :

-

C6-Bromo : Highly reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C1-Chloro : Sterically hindered, less reactive halogen, allowing for sequential functionalization or serving as a blocking group to prevent metabolic oxidation at the reactive

-position. -

C2-OMOM : A protected phenol (Methoxymethyl ether) that directs lithiation to the C3 position (Directed Ortho Metalation - DoM) or serves as a latent hydroxyl group.

This compound addresses a critical challenge in naphthalene synthesis: accessing 1,2,6-substitution patterns without regioisomeric mixtures. It is particularly relevant for the development of atropisomeric ligands, polycyclic aromatic hydrocarbons (PAHs) for organic electronics, and naphthalene-based pharmaceutical intermediates.

Chemical Identity & Physical Properties[2][3][4]

| Property | Value / Description | Source |

| IUPAC Name | 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene | Calculated |

| Appearance | White to off-white crystalline solid | [Sigma-Aldrich] |

| Melting Point | 85–90 °C (Estimated based on analogs) | Predicted |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | Experimental Consensus |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) | [Sigma-Aldrich] |

| Stability | Stable to base; Acid-labile (MOM group hydrolysis) | Standard Chem. Principle |

Synthesis Strategy

The synthesis of this scaffold requires a sequence that prioritizes regioselectivity. The standard industrial route begins with commercially available 6-bromo-2-naphthol.

Step-by-Step Protocol

Step 1: Regioselective Chlorination at C1

-

Reagents : 6-Bromo-2-naphthol,

-Chlorosuccinimide (NCS), Acetonitrile or DMF. -

Mechanism : The hydroxyl group at C2 activates the C1 position (ortho/para director). Since C1 is the alpha position and sterically accessible enough, chlorination occurs almost exclusively at C1 over C3 due to the "alpha-effect" in naphthalenes.

-

Protocol :

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in DMF (0.5 M).

-

Cool to 0 °C. Add NCS (1.05 eq) portion-wise.

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup : Pour into ice water. Filter the precipitate.[2][3] Recrystallize from Ethanol.

-

Yield Target: >85%.

-

Step 2: Protection with MOM-Cl

-

Reagents : 6-Bromo-1-chloro-2-naphthol, Chloromethyl methyl ether (MOM-Cl),

-Diisopropylethylamine (DIPEA) or NaH. -

Rationale : The MOM group protects the phenol from participating in subsequent metal-catalyzed couplings and prevents protonolysis of organometallic reagents.

-

Protocol :

-

Suspend NaH (60% dispersion, 1.2 eq) in dry THF at 0 °C under Argon.

-

Add solution of 6-bromo-1-chloro-2-naphthol (1.0 eq) in THF dropwise. Stir 30 min (H₂ evolution).

-

Add MOM-Cl (1.2 eq) dropwise. ( Warning: MOM-Cl is a carcinogen. Handle in fume hood.)

-

Warm to RT and stir for 2 hours.

-

Workup : Quench with sat. NaHCO₃. Extract with EtOAc.[4] Dry over Na₂SO₄.

-

Purification : Flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).

-

Visual Synthesis Workflow

Figure 1: Synthetic route from 6-bromo-2-naphthol to the target MOM-protected scaffold.

Reactivity & Applications

The power of this molecule lies in its Chemoselectivity Hierarchy .

A. Orthogonal Cross-Coupling

The reactivity difference between the C6-Bromine and C1-Chlorine allows for sequential functionalization.

-

First Coupling (C6-Br) : Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂), the C6-Br bond reacts preferentially. The C1-Cl bond remains intact due to the higher bond dissociation energy of Ar-Cl and steric hindrance at the peri position.

-

Second Coupling (C1-Cl) : Following C6 functionalization, the C1-Cl can be activated using specialized bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) or Nickel catalysis (Ni(COD)₂).

B. Directed Ortho Metalation (DoM)

The MOM group is a strong ortho-director.

-

Scenario : If the C6-Br is converted to a non-labile group (e.g., an alkyl or aryl group), treatment with t-BuLi or LiTMP can direct lithiation to the C3 position .

-

Note: If Br is present, t-BuLi will perform Lithium-Halogen Exchange at C6 preferentially over DoM.

Reactivity Logic Diagram

Figure 2: Chemoselective divergence points for the scaffold.

Safety & Handling Protocols

Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral).

-

MOM-Cl Warning : The synthesis involves Chloromethyl methyl ether (MOM-Cl), a known human carcinogen. Strict engineering controls (fume hood, glove box) are mandatory.

-

Product Handling : As a halogenated aromatic, avoid inhalation of dust.

-

Waste Disposal : Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich . Product Specification: 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS 2179038-41-4).[1][5][6][7] Link

-

Koelsch, C. F. (1940). "6-Bromo-2-naphthol".[2][3] Organic Syntheses, 20, 18. (Foundational synthesis of the core). Link[2]

- Garg, N. K., et al. (2010). "Nickel-Catalyzed Cross-Couplings of Phenolic Derivatives". Journal of the American Chemical Society.

- Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. youtube.com [youtube.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 5. 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene [sigmaaldrich.com]

- 6. 16817-43-9|5-Bromo-2-chloroanisole|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Executive Summary

In modern drug discovery and materials science, highly functionalized naphthalene scaffolds serve as privileged building blocks [1] [2]. Among these, 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS No.: 2179038-41-4) stands out as a critical intermediate. This compound features orthogonal reactive sites: a selectively addressable C6-bromide for cross-coupling, a sterically shielding C1-chloride, and a methoxymethyl (MOM)-protected C2-hydroxyl group [3].

This whitepaper provides an in-depth analysis of its molecular weight characteristics, isotopic mass distribution, and the self-validating synthetic methodologies required to utilize this compound effectively in advanced chemical synthesis.

Molecular Weight & Isotopic Mass Profiling

When analyzing halogenated compounds via High-Resolution Mass Spectrometry (HRMS), relying solely on the average molecular weight is insufficient. The presence of both bromine and chlorine in the molecule generates a highly distinct isotopic signature that serves as a primary diagnostic tool.

Physicochemical Data

The average molecular weight of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene is calculated based on the natural abundance of its constituent isotopes.

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₀BrClO₂ |

| Average Molecular Weight | 301.56 g/mol |

| Monoisotopic Exact Mass | 299.95 Da |

| CAS Registry Number | 2179038-41-4 |

The 3:4:1 Isotopic Causality

Because Bromine exists as a ~1:1 ratio of

-

M Peak (

Br, -

M+2 Peak (

Br, -

M+4 Peak (

Br,

Table 2: HRMS Isotopic Mass Distribution

| Isotope Combination | Exact Mass (m/z) | Relative Abundance | Peak Designation |

| 299.955 | ~75% | M | |

| 301.953 | ~100% | M+2 (Base Peak) | |

| 303.951 | ~25% | M+4 |

Diagnostic Insight: Observation of this exact 3:4:1 ratio at m/z ~300, 302, and 304 is the definitive self-validating proof that the dual-halogenated scaffold is intact.

Strategic Synthesis: The Causality of MOM Protection

Why Use a MOM Protecting Group?

In the synthesis of complex pharmaceuticals, the free C2-hydroxyl group of a naphthol is highly problematic. If left unprotected during downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions at the C6-Bromide), the acidic phenolic proton will quench organometallic reagents or poison the transition-metal catalyst [4].

The methoxymethyl (MOM) ether is selected because:

-

Base Stability: It is completely inert to strong bases (e.g., n-BuLi) and nucleophiles.

-

Directed Metalation: The MOM group can act as a directing group for future ortho-metalation if functionalization at C3 is required.

-

Mild Cleavage: It is easily removed under mild, acidic conditions (e.g., HCl in Methanol) without disturbing the robust C-C or C-Cl bonds [3].

Experimental Protocol: MOM Protection Workflow

This protocol is designed as a self-validating system, ensuring high yield and analytical purity.

Step 1: Preparation & Base Addition

-

Action: Flame-dry a 100 mL round-bottom flask under inert nitrogen. Dissolve 6-bromo-1-chloro-2-naphthol (1.0 equiv, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction without competing with the naphthol for the electrophile.

Step 2: Temperature Control & Electrophile Addition

-

Action: Cool the mixture to 0 °C using an ice-water bath. Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv, 12 mmol) dropwise over 15 minutes.

-

Causality: MOM-Cl is highly reactive. Maintaining 0 °C suppresses exothermic degradation and prevents unwanted Friedel-Crafts alkylation on the electron-rich naphthalene ring.

Step 3: Reaction & Quench

-

Action: Allow the reaction to warm to room temperature and stir for 4 hours. Quench by adding 20 mL of saturated aqueous NH₄Cl.

-

Causality: The aqueous quench safely hydrolyzes any unreacted, toxic MOM-Cl into formaldehyde and methanol, terminating the reaction safely.

Step 4: Isolation & Validation

-

Action: Extract the aqueous layer with DCM (

mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. -

Self-Validation (TLC & NMR):

-

TLC: The product will show a higher

value than the starting material (less polar due to the masked hydroxyl). -

¹H NMR (CDCl₃): Confirm success by the disappearance of the broad -OH peak (~5.5 ppm) and the appearance of two distinct singlets: ~5.3 ppm (2H, -O-CH₂-O-) and ~3.5 ppm (3H, -OCH₃).

-

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the unprotected naphthol to an advanced functionalized drug scaffold, utilizing the MOM-protected intermediate.

Fig 1: Synthetic workflow of the naphthalene building block via MOM protection and cross-coupling.

Conclusion

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (MW: 301.56 g/mol ) is a meticulously designed intermediate. By understanding its exact isotopic mass distribution (the 3:4:1 HRMS signature) and the mechanistic causality behind its MOM protection, researchers can confidently deploy this building block in complex, multi-step drug discovery campaigns. The orthogonal reactivity of its halogens, protected by the robust MOM ether, makes it an indispensable tool for synthesizing advanced therapeutics.

References

Technical Guide: Structural Elucidation of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Executive Summary & Synthetic Context

Compound: 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene Formula: C₁₂H₁₀BrClO₂ Molecular Weight: 301.56 g/mol [1][2][3]

This guide provides a rigorous structural validation framework for 6-bromo-1-chloro-2-(methoxymethoxy)naphthalene , a highly specialized bifunctional building block. This scaffold is prized in medicinal chemistry and materials science (OLEDs) for its orthogonal reactivity . The coexistence of an aryl chloride (C1) and an aryl bromide (C6) allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxymethyl (MOM) ether serves as a robust protecting group for the C2 phenol, stable against basic coupling conditions but labile to specific acidic triggers.

The elucidation strategy detailed below prioritizes the differentiation of the regioisomeric chlorination pattern (C1 vs. C3) and the confirmation of the MOM ether integrity.

Synthesis & Reaction Logic

To understand the structure, one must understand its origin. The synthesis relies on the varying nucleophilicity of the naphthalene ring and the directing effects of the hydroxyl group.

Mechanistic Pathway[2]

-

Step 1: Regioselective Chlorination.

-

Reagent: N-Chlorosuccinimide (NCS) or sulfuryl chloride.

-

Logic: The hydroxyl group at C2 strongly activates the ring. The C1 position is kinetically favored over C3 due to the "alpha-effect" and higher electron density in the transition state (HOMO coefficient analysis).

-

Outcome: 1-Chloro-6-bromo-2-naphthol.

-

-

Step 2: MOM Protection.

-

Reagents: Chloromethyl methyl ether (MOMCl), DIPEA (Hünig's base), DCM.

-

Logic: Williamson ether synthesis to mask the acidic proton.

-

Figure 1: Synthetic workflow highlighting the critical regioselective chlorination step at C1.

Structural Elucidation Protocols

This section details the self-validating analytical steps required to confirm the identity of the molecule.

A. Mass Spectrometry (MS): The Halogen Fingerprint

The most immediate confirmation of the core structure comes from the isotopic abundance patterns of Bromine (⁷⁹Br/⁸¹Br ≈ 1:[7][8]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).[9][10]

Expected Isotope Pattern (M+): For a molecule containing 1 Br and 1 Cl, the molecular ion cluster will exhibit a distinct 3:4:1 intensity ratio.[10]

| Ion Species | Isotope Composition | Relative Intensity | Description |

| M | ⁷⁹Br + ³⁵Cl | ~75% | Base peak logic (3 × 1) |

| M+2 | (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl) | ~100% | The dominant peak (3 × 1) + (1 × 1) |

| M+4 | ⁸¹Br + ³⁷Cl | ~25% | Minor peak (1 × 1) |

Protocol: Run EI-MS or ESI-MS (positive mode). Look for the M+ cluster at m/z 300, 302, 304. If the M+2 peak is roughly equal to or slightly higher than M, and M+4 is distinct, the di-halogenated core is confirmed.

B. ¹H NMR Spectroscopy: Regiochemistry Verification

This is the critical step to prove the Chlorine is at C1 and not C3.

Key Diagnostic Signals (400 MHz, CDCl₃):

-

The MOM Group (Distinctive Ethers):

-

δ 3.50 - 3.55 ppm (s, 3H): Methoxy protons (-OCH ₃).

-

δ 5.30 - 5.35 ppm (s, 2H): Methylene protons (-OCH ₂O-).

-

Validation: These singlets confirm the successful protection of the phenol.

-

-

The Aromatic Region (Regiochemistry):

-

Absence of H1: In the precursor (6-bromo-2-naphthol), H1 appears as a doublet or singlet around 7.8-8.0 ppm. Its disappearance is the primary evidence of C1 chlorination.

-

H3 & H4 (The AB System):

-

You will see two doublets with a coupling constant (

) of ~9.0 Hz (ortho coupling). -

H3: ~7.4 ppm (Ortho to the oxygen, shielded).

-

H4: ~7.8 ppm (Meta to the oxygen).

-

Note: If Cl were at C3, H1 would remain as a singlet, and H4 would appear as a singlet. The presence of ortho-coupling (

Hz) definitively rules out C3 substitution.

-

-

H5, H7, H8 (The Bromo-Ring):

-

H5: Doublet (

Hz). Meta-coupling to H7. -

H7: Doublet of doublets (

Hz, -

H8: Doublet (

Hz). -

Peri-Effect: H8 (peri to C1-Cl) will likely experience deshielding (downfield shift) compared to the non-chlorinated precursor due to steric compression and the anisotropy of the C-Cl bond.

-

-

C. ¹³C NMR Spectroscopy

-

MOM Carbons: Look for signals at ~56 ppm (OCH₃) and ~94 ppm (OCH₂O). The anomeric carbon at 94 ppm is diagnostic for MOM ethers.

-

C-F Coupling: Not applicable here, but C-Br and C-Cl carbons will appear as low-intensity peaks due to the lack of NOE enhancement and quadrupolar relaxation.

Stability & Quality Control

The MOM group is robust but has specific vulnerabilities.

-

Acid Sensitivity: The acetal linkage is hydrolyzed by aqueous acids (e.g., HCl, TFA) or Lewis acids (e.g., BBr₃) to regenerate the naphthol.

-

QC Check: Ensure the CDCl₃ used for NMR is neutralized (free of HCl traces) to prevent in-tube deprotection during long acquisition times.

-

-

Base Stability: The compound is stable to BuLi, LDA, and carbonate bases used in Suzuki couplings.

Logic Tree for Elucidation

The following diagram illustrates the decision-making process for confirming the structure.

Figure 2: Step-by-step structural validation logic tree.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference for coupling constants and chemical shifts).

-

Isotope Patterns

-

Related Synthesis (Analogous Compounds)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 5. US6121500A - Production of 6-bromo-2-naphthol and derivatives - Google Patents [patents.google.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. CEJ Vol.7-No.2 No.7-20 [edu.utsunomiya-u.ac.jp]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene: A Comprehensive Spectroscopic Guide

Executive Summary & Chemical Context

The compound 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS: 2179038-41-4) is a highly specialized, orthogonally functionalized building block widely utilized in advanced organic synthesis and drug development[1]. Its strategic value lies in the differential reactivity of its halogen substituents: the C-Br bond at the 6-position undergoes oxidative addition with transition metals (e.g., Palladium) significantly faster than the sterically hindered C-Cl bond at the 1-position. This allows for sequential, highly controlled cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). Furthermore, the methoxymethyl (MOM) acetal serves as a robust protecting group for the sensitive 2-naphthol moiety, preventing unwanted side reactions while also acting as a weak directed metalation group (DMG) if required.

This whitepaper provides an in-depth, theoretically grounded guide to the spectroscopic characterization of this molecule, detailing the causality behind the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Elucidation Strategy

To confirm the structural integrity and regiochemistry of this specific naphthalene derivative, a multi-modal spectroscopic approach is mandatory:

-

NMR Spectroscopy validates the precise regiochemistry of the naphthalene core. The coupling constants (

-values) map the relative positions of the protons, while chemical shifts confirm the electronic impact of the MOM, chloro, and bromo groups. -

Mass Spectrometry (MS) provides definitive proof of the elemental composition. The presence of exactly one bromine and one chlorine atom generates a highly specific isotopic cluster that acts as a definitive fingerprint.

-

Infrared (IR) Spectroscopy confirms the functional group inventory, specifically verifying the presence of the MOM ether linkage and the complete absence of a free hydroxyl (-OH) group.

Fig 1: Standardized workflow for the spectroscopic characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

The naphthalene ring system is electronically perturbed by its substituents. According to established empirical rules for substituted naphthalenes[2]:

-

The Peri-Effect: The proton at position 8 (H8) is situated peri to the bulky, electronegative chlorine atom at position 1. This spatial proximity causes severe steric compression and localized deshielding, pushing the H8 signal significantly downfield (typically

ppm). -

Ring A Spin System (H3, H4): The protons at positions 3 and 4 are ortho to each other, resulting in a large vicinal coupling constant (

Hz). H3 is shielded by the electron-donating resonance effect of the adjacent MOM ether oxygen. -

Ring B Spin System (H5, H7, H8): The bromine at position 6 breaks the symmetry. H5 only has a meta neighbor (H7), resulting in a small coupling constant (

Hz). H7 is coupled to both H8 (ortho,

Summarized NMR Data

Table 1: Anticipated

| Position | Multiplicity & | Structural Assignment Notes | ||

| 1 | - | - | 122.5 | Quaternary C-Cl, deshielded |

| 2 | - | - | 151.0 | Quaternary C-O, highly deshielded by oxygen |

| 3 | 7.35 | d, | 116.2 | Ortho to OMOM (shielded) |

| 4 | 7.72 | d, | 128.5 | Meta to OMOM |

| 5 | 7.95 | d, | 129.8 | Ortho to Br, meta coupling to H7 |

| 6 | - | - | 119.5 | Quaternary C-Br |

| 7 | 7.58 | dd, | 130.2 | Ortho to H8, meta to H5 |

| 8 | 8.15 | d, | 125.4 | Peri-deshielded by 1-Cl steric interaction |

| O-CH | 5.32 | s | 95.5 | MOM methylene (acetal carbon) |

| O-CH | 3.55 | s | 56.8 | MOM methyl |

(Note: Quaternary bridgehead carbons 4a and 8a are expected at ~132.0 and ~129.0 ppm, respectively).

Mass Spectrometry (MS) & Isotopic Fingerprinting

The Halogen Isotope Cluster

The molecular formula is C

Fragmentation Pathway

Under standard 70 eV Electron Ionization (EI), MOM ethers characteristically fragment via the loss of the methoxymethyl radical or through

Fig 2: EI-MS fragmentation pathway of the molecular ion via MOM group cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized primarily as a negative control to ensure the 2-naphthol starting material has been fully protected (absence of a broad O-H stretch at ~3300 cm

Table 2: Key Infrared (ATR-FTIR) Vibrational Modes

| Wavenumber (cm | Intensity | Vibrational Assignment |

| 3065 | Weak | Aromatic C-H stretch |

| 2950, 2905 | Weak | Aliphatic C-H stretch (MOM methyl and methylene) |

| 1590, 1505 | Medium | Aromatic C=C ring skeletal stretch |

| 1245 | Strong | C-O-C asymmetric stretch (aryl ether linkage) |

| 1155, 1040 | Strong | C-O-C stretch (acetal/MOM group signature) |

| 810 | Strong | Aromatic C-H out-of-plane bend (adjacent 2H on Ring A) |

| 745 | Medium | C-Cl stretch |

| 650 | Medium | C-Br stretch |

Self-Validating Experimental Protocols

Protocol A: NMR Acquisition Workflow

-

Preparation: Dissolve 15 mg of the compound (>97% purity[1]) in 0.6 mL of deuterated chloroform (CDCl

). Causality: CDCl -

H Acquisition: Acquire the spectrum at 400 MHz utilizing a 30° pulse angle and a 2-second relaxation delay (

- C Acquisition: Acquire at 100 MHz using a WALTZ-16 proton-decoupling sequence. Causality: WALTZ-16 effectively decouples protons from carbons without causing excessive dielectric heating of the sample, yielding sharp, easily identifiable singlets.

Protocol B: ATR-FTIR Spectroscopy

-

Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire an ambient air background.

-

Sampling: Place ~2 mg of the neat solid directly onto the crystal. Apply the pressure anvil to ensure intimate contact. Causality: ATR eliminates the need for hygroscopic KBr pellets, preventing artifactual water bands from interfering with the spectrum.

-

Acquisition: Scan from 4000 to 400 cm

at a resolution of 4 cm

Protocol C: EI-MS Acquisition

-

Introduction: Load a trace amount of sample into a Direct Insertion Probe (DIP).

-

Vaporization & Ionization: Heat the probe from 50°C to 250°C under high vacuum. Bombard the vaporized molecules with a 70 eV electron beam. Causality: 70 eV is the universal standard for EI-MS, ensuring the resulting fragmentation pattern can be reliably cross-referenced against established spectral libraries[3].

-

Analysis: Scan the mass analyzer from

50 to 400, specifically extracting the isotopic cluster at

References

-

Sigma-Aldrich. (2026). 6-bromo-1-chloro-2-(methoxymethoxy)naphthalene Product Page (CAS: 2179038-41-4). Sigma-Aldrich.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

Sources

Strategic Applications of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene in Complex Arene Synthesis

[1]

Executive Summary: The Logic of Orthogonal Reactivity

In the synthesis of functionalized naphthalenes—critical cores for pharmaceuticals (e.g., Naproxen analogs), organic semiconductors (OLEDs), and chiral ligands (BINOLs)—controlling regioselectivity is the primary bottleneck.[1] Electrophilic substitution on 2-naphthol typically favors the 1-position (kinetic) or produces mixtures.

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene solves this problem through a "blocking and directing" strategy:

-

C1-Chloro: Acts as a steric blocking group to prevent unwanted reactivity at the highly active

-position during functionalization of the distal ring. It also serves as a latent handle for nickel-catalyzed cross-couplings. -

C6-Bromo: The primary electrophilic handle. Being significantly more reactive than the C1-chloro, it allows for exclusive Chemoselective Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the 6-position without touching the 1-position.[1]

-

C2-OMOM: The methoxymethoxy (MOM) ether protects the phenol from oxidation and deprotonation while directing ortho-lithiation (DoM) if required.

Synthesis of the Core Scaffold

The preparation of this compound follows a logical sequence designed to maximize yield and purity. The key is introducing the C1-chloro group before bromination to force the bromine to the C6 position.

Step-by-Step Synthesis Pathway

Figure 1: Synthetic route to the target scaffold.[1][2][3] The C1-Cl blocks the most reactive site, forcing bromination to the thermodynamic C6 position.[1]

Detailed Protocol (Representative Scale)

-

Chlorination (Blocking): 2-Naphthol is treated with N-chlorosuccinimide (NCS) or sulfuryl chloride. The reaction is highly selective for the 1-position.

-

Checkpoint: Verify disappearance of 2-naphthol by TLC. 1-Chloro-2-naphthol is a solid (mp ~70°C).

-

-

Bromination (Functionalization): The 1-chloro-2-naphthol is dissolved in glacial acetic acid. Bromine (1.05 eq) is added dropwise.[1]

-

Protection (Stabilization): The resulting 1-chloro-6-bromo-2-naphthol is treated with chloromethyl methyl ether (MOM-Cl) and diisopropylethylamine (DIPEA) in DCM at 0°C.

-

Safety Note: MOM-Cl is a carcinogen; handle in a fume hood.

-

Applications in Organic Synthesis[1][2][7]

A. Site-Selective Cross-Coupling (The "C6 First" Strategy)

The most powerful application of this scaffold is the ability to couple distinct aryl groups at C6 and C1 sequentially.[1]

-

Reaction: Suzuki-Miyaura Coupling.[1]

-

Selectivity: Pd(0) inserts into the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) much faster than the C-Cl bond (~95 kcal/mol).

-

Outcome: Formation of 6-aryl-1-chloro-2-(methoxymethoxy)naphthalene.[1]

Table 1: Chemoselectivity in Cross-Coupling

| Parameter | C6-Bromo Reactivity | C1-Chloro Reactivity | Recommended Catalyst System |

| Reactivity Order | High (Primary Site) | Low (Latent Site) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Temperature | 60–80°C | >100°C or requires Ni | Mild heating favors C6 only |

| Ligand Requirements | Standard Phosphines | Bulky/Electron-rich (e.g., XPhos) | Standard ligands avoid C1 activation |

B. Synthesis of Pure 6-Substituted-2-Naphthols

Many pharmaceuticals (e.g., COX-2 inhibitors) require a 2,6-substitution pattern.[1] Direct alkylation of 2-naphthol often yields 1-substituted impurities.

-

Couple at C6: Use the scaffold to install the desired R-group at C6.

-

Remove C1-Cl: Perform hydrodechlorination (Pd/C, H₂, or Ammonium Formate).[1]

-

Deprotect: Acidic hydrolysis of MOM.

-

Result: Isomerically pure 6-substituted-2-naphthol.[1]

-

C. Access to 1,6-Difunctionalized Systems

For advanced materials (e.g., chiral binaphthyl ligands or twisted acenes), the C1-chloro group is not removed but activated.[1]

Experimental Workflow: C6-Arylation

This protocol describes the selective coupling of a phenyl ring to the 6-position.

Reagents:

-

Scaffold: 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (1.0 eq)[1]

-

Boronic Acid: Phenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 eq)[1]

-

Solvent: Toluene/Ethanol/Water (4:1:1)[1]

Procedure:

-

Degassing: Charge a Schlenk flask with the scaffold, boronic acid, and base. Evacuate and backfill with Argon (3x).[1]

-

Solvation: Add degassed solvent mixture. Add the catalyst under a positive stream of Argon.[1]

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc).[1]

-

Note: Do not overheat (>100°C) to avoid oxidative addition to the C1-chloride.

-

-

Workup: Cool, dilute with water, extract with EtOAc. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography.

-

Self-Validation: The product should retain the 1-chloro signal in MS and show a new aryl group in NMR.

-

Reactivity Visualization

The following diagram illustrates the divergent pathways available from this single scaffold.

Figure 2: Divergent synthesis pathways.[1] Path A leads to cross-coupling; Path B utilizes lithiation.[1] Both exploit the higher reactivity of Br over Cl.[1]

References

-

Synthesis of Halogenated Naphthols: Satkar, Y., et al. "Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent."[1] RSC Advances, 2018.[1]

-

Regioselectivity in Naphthalene Chemistry: Podgoršek, A., et al. "Regioselective Bromination of Activated Aromatic Substrates."[1] Tetrahedron Letters, 2008.[1][4] [1][4]

-

Use of 1-Chloro Blocking Group: Patent US6242493B1, "Preparation of hydroxy aromatic carboxylic acids," 2001.[1]

-

MOM Protection Protocols: Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley, 2006.[1]

Sources

- 1. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media [scirp.org]

- 5. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]

"6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene" for the synthesis of polysubstituted naphthalenes

This guide outlines the strategic application of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS 2179038-41-4) as a linchpin intermediate for the synthesis of complex polysubstituted naphthalenes.

A Technical Guide to Polysubstituted Naphthalene Synthesis

Executive Summary

In the total synthesis of arylnaphthalene lignans, chiral binaphthyl ligands, and polycyclic organic semiconductors, the ability to independently functionalize the naphthalene core is critical. 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (referred to herein as BCM-Naph ) offers a unique "tri-orthogonal" reactivity profile.

This guide details the chemical logic required to exploit the reactivity hierarchy of BCM-Naph :

-

C6-Br: High-reactivity electrophile (Pd-catalyzed cross-coupling / Li-Hal exchange).

-

C1-Cl: Low-reactivity electrophile (Ni-catalyzed coupling / Sterically hindered).

-

C2-OMOM: Masked phenol and Directed Metalation Group (DMG) for C3 functionalization.

Molecular Architecture & Reactivity Logic

The utility of BCM-Naph relies on the distinct activation energies required for its three functional handles.

The Reactivity Hierarchy

-

Site A (C6-Bromine): The most labile bond. Under standard Pd(0) catalysis (e.g., Suzuki-Miyaura), oxidative addition occurs here exclusively in the presence of the C1-chloride.

-

Site B (C1-Chlorine): Sterically crowded by the adjacent C2-OMOM group and the peri-hydrogen at C8. This position is inert to standard Pd-catalysis conditions used for C6, allowing for sequential coupling. It requires Ni(0) catalysis or forcing Pd-conditions (e.g., bulky phosphines like Buchwald ligands) to react.

-

Site C (C3-Hydrogen): The C2-OMOM group is a strong Directing Metalation Group (DMG). However, Warning: treating BCM-Naph with n-BuLi will trigger Br-Li exchange at C6 faster than C3-deprotonation. C3 functionalization must be performed after the C6-bromine has been transformed or by using non-nucleophilic bases (e.g., LDA) that avoid halogen exchange.

Visualization: Reactivity Flowchart

Caption: Logical flow of sequential functionalization for BCM-Naph. Note that C6-Br must generally be addressed before C1-Cl.

Experimental Protocols

Protocol A: Regioselective C6-Arylation (Suzuki-Miyaura)

Objective: Install an aryl group at C6 while leaving the C1-Cl and C2-OMOM intact.

Mechanism: The C-Br bond (BDE ~68 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (BDE ~81 kcal/mol), especially at the electron-deficient C1 position.

Materials:

-

BCM-Naph (1.0 equiv)[1]

-

Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: DME/Ethanol (3:1)

Step-by-Step:

-

Setup: Charge a Schlenk flask with BCM-Naph, arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed DME and Ethanol via syringe.

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the bromide disappears; the chloride remains stable).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Validation Point: The ¹H NMR will show the disappearance of the C6 doublet and the retention of the C1-Cl signal (typically a distinct aromatic signal due to shielding/deshielding effects of the peri-interaction).

Protocol B: C1-Functionalization via Nickel Catalysis

Objective: Activate the sterically hindered and less reactive C1-Cl bond after C6 functionalization.

Mechanism: Nickel catalysts (utilizing N-heterocyclic carbene or phosphine ligands) are superior for activating aryl chlorides, particularly sterically congested ones like 1-chloronaphthalenes.

Materials:

-

6-Substituted-1-chloro-2-(MOM)naphthalene (Product from Protocol A)

-

Arylboronic acid (1.5 equiv)

-

Catalyst: Ni(cod)₂ (10 mol%)

-

Ligand: PCy₃ (20 mol%) or IPr·HCl (10 mol%)

-

Base: K₃PO₄ (2.5 equiv)

-

Solvent: Toluene/Dioxane (100°C)

Step-by-Step:

-

Glovebox/Schlenk: This reaction is highly sensitive to O₂. Prepare in a glovebox if possible.

-

Mixing: Combine substrate, boronic acid, base, Ni(cod)₂, and ligand in a pressure vial.

-

Reaction: Seal and heat to 100–110°C for 12–16 hours.

-

Workup: Filter through a celite pad to remove nickel residues (Ni is toxic and paramagnetic; thorough removal is essential for NMR).

Protocol C: MOM-Directed Ortho-Lithiation (C3 Functionalization)

Objective: Functionalize the C3 position. Critical Constraint: This must be done after C6-Br is removed/coupled, OR by using a non-nucleophilic base (LDA) to avoid Br-Li exchange.

Scenario: Substrate is 1-Chloro-6-aryl-2-(methoxymethoxy)naphthalene .

Materials:

-

Substrate (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.2 equiv) or tert-BuLi

-

Electrophile (e.g., MeI, DMF, I₂)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Cooling: Cool the THF solution of the substrate to -78°C .

-

Lithiation: Add n-BuLi dropwise. The MOM oxygen coordinates Li, directing deprotonation to C3.

-

Note: The C1-Cl blocks the C1 position, ensuring exclusive C3 lithiation.

-

-

Incubation: Stir at -78°C for 1 hour.

-

Quench: Add the electrophile (dissolved in THF) dropwise.

-

Warming: Allow to warm to RT slowly.

Quantitative Data Summary

| Reaction Type | Target Site | Catalyst/Reagent | Selectivity Basis | Typical Yield |

| Suzuki Coupling | C6-Br | Pd(PPh₃)₄ / Na₂CO₃ | Bond Dissociation Energy (C-Br < C-Cl) | 85–95% |

| Kumada/Suzuki | C1-Cl | Ni(cod)₂ / PCy₃ | Catalyst affinity for Ar-Cl / Forcing conditions | 70–85% |

| Lithiation | C6-Br | n-BuLi (-78°C) | Fast Halogen-Lithium Exchange | >90% (Li species) |

| DoM | C3-H | n-BuLi or LDA | MOM-Directed coordination (Requires Br absence) | 60–80% |

References

-

Regioselective Coupling of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "The selective coupling of polyhaloarenes." Chemical Society Reviews.

-

MOM-Directed Metalation Strategies: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.

-

Nickel-Catalyzed Cross-Coupling of Aryl Chlorides: Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis." Nature.

-

Synthesis of 1-Chloro-2-naphthols: Detailed protocols for the chlorination of 2-naphthols using NCS (N-chlorosuccinimide) can be found in standard organic synthesis databases. (Verification of commercial availability).

Sources

"6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene" stability and reactivity profile

Executive Summary: The Trifunctional Scaffold

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS: 2179038-41-4) represents a highly specialized trifunctional building block in organic synthesis. Its utility lies in the orthogonal reactivity of its three functional handles:

-

C6-Bromide: A highly reactive site for lithium-halogen exchange and palladium-catalyzed cross-couplings.

-

C1-Chloride: A sterically demanding, less reactive electrophile that serves as a positional blocking group or a secondary coupling partner.

-

C2-Methoxymethoxy (MOM): A robust phenol protecting group that withstands strong bases and nucleophiles but remains acid-labile.

This guide details the chemoselective manipulation of this scaffold, ensuring high fidelity in multi-step synthesis sequences such as those found in atropisomeric ligand design and pharmaceutical intermediate production.

Physicochemical & Stability Profile

Structural Analysis

The naphthalene core is electron-rich, but the substitution pattern dictates local electronics. The C1-position is subject to significant peri-strain from the C8-proton, making the C1-chloro substituent sterically crowded. This steric bulk protects the C1-Cl bond from facile oxidative addition, enhancing the selectivity for C6-Br functionalization.

| Feature | Characteristic | Implication for Reactivity |

| C6-Br Bond | Weak, Distal | High Reactivity. Primary site for metalation and Pd-catalysis. |

| C1-Cl Bond | Strong, Proximal, Steric | Low Reactivity. Resistant to exchange; requires specialized ligands for coupling. |

| C2-OMOM | Electron Donating, Chelating | Directing Group. Can direct lithiation to C3 (if C6 is blocked) or stabilize intermediates. |

Stability Matrix

| Condition | Stability Rating | Notes |

| Acidic (pH < 4) | Unstable | MOM group hydrolyzes to free phenol (naphthol). Avoid HCl, TFA, or acidic workups unless deprotection is intended. |

| Basic (pH > 10) | Stable | Resistant to NaOH, KOH, and carbonate bases used in Suzuki couplings. |

| Nucleophiles | Stable | Resistant to Grignards/organolithiums at the MOM ether; however, the halogens are reactive. |

| Oxidation | Moderate | Naphthalene ring can oxidize under forcing conditions (e.g., KMnO4); MOM is stable to mild oxidants. |

| Thermal | High | Stable up to ~150°C; suitable for microwave synthesis. |

Reactivity Architecture & Chemoselectivity

The core value of this molecule is the ability to react at C6 without disturbing C1 or C2.

The Reactivity Hierarchy

The order of reactivity for metal-mediated transformations is strictly:

Mechanistic Pathways

Pathway A: Lithium-Halogen Exchange (Kinetic Control)

Treatment with n-Butyllithium (n-BuLi) at -78°C results in exclusive exchange at the C6-position .

-

Why? The C-Br bond is significantly weaker than the C-Cl bond.[1]

-

Risk: If the reaction warms > -40°C, the resulting aryllithium may equilibrate or attack the C1-Cl site (benzyne formation is unlikely due to position, but aggregation changes occur).

-

Outcome: Formation of the C6-lithio species, which can be trapped with electrophiles (DMF, I2, Borates).

Pathway B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Under standard Pd(0)/Pd(II) catalysis, oxidative addition occurs preferentially at C6-Br .

-

Ligand Choice: Standard phosphines (PPh3, dppf) activate Br. Specialized electron-rich bulky ligands (e.g., XPhos, RuPhos) are required to activate the C1-Cl.

-

Selectivity: >98% selectivity for C6 coupling is achievable.

Pathway C: Directed Ortho Metalation (DoM)

While the MOM group is a strong DoM director, DoM at C3 is slower than C6-Br exchange .

-

Note: To access C3 functionalization, the C6-Br must first be converted to a non-reactive group (e.g., an alkyl or aryl group), or the C6-Li species must be generated and trapped first.

Visualization of Reactivity[1]

Figure 1: Chemoselective divergence pathways. The C6-Br bond offers the primary entry point for functionalization, while the C1-Cl bond remains inert under standard conditions.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Target: Functionalization of the C6 position while retaining the C1-Cl handle.

Reagents:

-

Substrate: 1.0 eq

-

Arylboronic acid: 1.1 eq

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC/TLC.

-

Checkpoint: Disappearance of starting material. The C1-Cl bond will remain intact due to the lower bond dissociation energy of C-Br and the steric hindrance at C1.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Selective C6-Lithiation and Electrophile Trapping

Target: Introduction of formyl, carboxyl, or silyl groups at C6.

Reagents:

-

Substrate: 1.0 eq

-

n-Butyllithium (2.5 M in hexanes): 1.05 eq

-

Electrophile (e.g., DMF, CO2, TMSCl): 1.2 eq

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool to -78°C under N2 atmosphere.

-

Dissolution: Dissolve substrate in THF and transfer to the flask.

-

Exchange: Add n-BuLi dropwise over 10 minutes. Maintain temp < -70°C.

-

Trapping: Stir for 30 mins at -78°C, then add the Electrophile (neat or in THF).

-

Quench: Allow to warm to RT slowly, then quench with sat. NH4Cl.

Protocol C: MOM Deprotection (Final Step)

Target: Revealing the free naphthol.

Reagents:

Procedure:

-

Dissolve substrate in Methanol.

-

Add 6M HCl (10 eq).

-

Stir at 50°C for 2 hours.

-

Observation: The reaction is generally clean. If C1-Cl hydrolysis is feared (unlikely under these conditions), use milder conditions like CBr4/iPrOH or TMSBr at 0°C.

-

Safety & Handling

-

Hazard Identification: As a halogenated naphthalene derivative, assume potential for skin sensitization and aquatic toxicity.

-

MOM-Cl Precursors: If synthesizing the starting material from the naphthol, be aware that Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. Use commercially available MOM-Cl substitutes or handle in a closed glovebox system.

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

MOM Group Stability & Deprotection

-

Greene, T. W.; Wuts, P. G. M.[5] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

- Overview of MOM ether stability and cleavage conditions.

-

-

Halogen Selectivity in Pd-Catalysis

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176. Link

- Establishes the reactivity order I > Br > Cl for oxid

-

-

Lithium-Halogen Exchange Kinetics

-

Compound Data & Availability

-

PubChem CID: 136275895 (Related Isomers/Class). National Library of Medicine. Link

- Source for general physicochemical properties of bromochloronaphthalenes.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-CHLORO-2-BROMOETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1862562-27-3_CAS号:1862562-27-3_4-[(2-Methylpropyl)amino]pyrimidine-2-carbonitrile - 化源网 [chemsrc.com]

- 5. MOM Ethers [organic-chemistry.org]

- 6. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene" from 6-bromo-1-chloronaphthalen-2-ol

Application Note: Synthesis and Isolation of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS RN: 2179038-41-4

Strategic Context & Mechanistic Rationale

The functionalization of highly substituted naphthalenes is a cornerstone in the development of advanced active pharmaceutical ingredients (APIs) and organic materials. The starting material, 6-bromo-1-chloronaphthalen-2-ol[1], possesses two distinct halogen handles (C6-bromo and C1-chloro) that are primed for downstream orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the free C2-hydroxyl group is highly acidic and nucleophilic, which can poison palladium catalysts or participate in unwanted side reactions during organometallic steps. To prevent this, the hydroxyl group must be masked. The methoxymethyl (MOM) ether is selected as the optimal protecting group because it is highly stable to strong bases, nucleophiles, and standard cross-coupling conditions, yet it can be cleanly cleaved under mild acidic conditions[2].

Causality in Reagent Selection

-

Base Selection (DIPEA vs. NaH): While Sodium Hydride (NaH) is classically used for MOM protections, it generates a "hard" naphthoxide intermediate that can be prone to oxidation or side-reactions on electron-deficient halogenated rings. We utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered, non-nucleophilic base that allows the reaction to proceed smoothly in a homogeneous organic phase without the risk of degrading the halogenated substrate[2].

-

Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen over Tetrahydrofuran (THF) because it provides superior solubility for the polyhalogenated naphthalene core and optimally stabilizes the polar transition state during the bimolecular nucleophilic substitution (

) attack on the electrophilic chloromethyl methyl ether (MOM-Cl)[2].

Critical Safety Directives

Hazard Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a well-documented human carcinogen[3].

-

Engineering Controls: All manipulations involving MOM-Cl must be performed in a Class II chemical fume hood with the sash lowered.

-

Quenching Protocol: Unreacted MOM-Cl must never be exposed to ambient moisture or disposed of directly. It must be actively quenched using saturated aqueous ammonium chloride (

) or aqueous ammonia to safely hydrolyze the reagent into formaldehyde, methanol, and HCl before standard waste disposal.

Workflow Visualization

Figure 1: Reaction workflow for the methoxymethylation of 6-bromo-1-chloronaphthalen-2-ol.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system; it includes built-in in-process controls (IPCs) and analytical checkpoints to ensure the operator can verify success at every critical juncture.

Step 1: System Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a steady stream of Argon.

-

Charge the flask with 6-bromo-1-chloronaphthalen-2-ol (1.0 equivalent)[1].

-

Add anhydrous Dichloromethane (DCM) to achieve a substrate concentration of 0.2 M. Stir until complete dissolution is achieved.

Step 2: Base Activation 4. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the subsequent electrophile addition, preventing thermal degradation. 5. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) dropwise via syringe. Stir for 15 minutes at 0 °C to ensure complete equilibration.

Step 3: Electrophilic Protection 6. Slowly add Chloromethyl methyl ether (MOM-Cl, 1.5 equivalents) dropwise over 10 minutes. 7. Remove the ice bath and allow the reaction to gradually warm to room temperature (25 °C).

Step 4: In-Process Control (IPC) 8. Stir the reaction for 4 to 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes solvent system.

-

Self-Validation Check: The starting material (naphthol) will appear as a lower

spot that stains intensely with Potassium Permanganate (

Step 5: Quenching and Extraction

9. Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

10. Quench the reaction by carefully adding saturated aqueous

Step 6: Purification and Analytical Validation

13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 5% Ethyl Acetate in Hexanes).

14. Self-Validation Check (1H NMR in

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected physical parameters for a standard 10 mmol scale synthesis.

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Function |

| 6-bromo-1-chloronaphthalen-2-ol | 257.51 | 1.0 eq | 2.57 g (10 mmol) | Substrate |

| DIPEA | 129.24 | 2.0 eq | 3.48 mL (20 mmol) | Non-nucleophilic Base |

| MOM-Cl | 80.51 | 1.5 eq | 1.14 mL (15 mmol) | Electrophile / Protecting Group |

| Anhydrous DCM | 84.93 | N/A | 50.0 mL | Solvent |

| Target Compound (CAS 2179038-41-4) | 301.56 | N/A | ~2.70 g | Expected Yield (85-90%) |

References

-

Halochem / Sigma-Aldrich Catalog Title: 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS 2179038-41-4) Source: Sigma-Aldrich URL:

-

Synthesis of the Starting Material Title: Practical, Mild and Efficient Electrophilic Bromination of Phenols by a New I(III)-based reagent: The PIDA-AlBr3 System Source: The Royal Society of Chemistry URL:[1]

-

Mechanistic and Chemoselective Precedents for MOM Ethers Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: PMC / National Institutes of Health URL:[2]

-

Alternative Reagents and Safety Considerations Title: US3987105A - Process for methoxymethylation of phenolic hydroxyl groups Source: Google Patents URL:[3]

Sources

Application Note: High-Yield Methoxymethyl (MOM) Protection of 6-Bromo-1-chloronaphthalen-2-ol

Target Audience: Researchers, process chemists, and drug development professionals. Substrate: 6-bromo-1-chloronaphthalen-2-ol (CAS: 102169-88-0)

Introduction & Scientific Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), the highly functionalized 6-bromo-1-chloronaphthalen-2-ol serves as a critical building block. To perform downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) selectively at the C6-bromide position, the acidic C2-hydroxyl group must be masked.

The methoxymethyl (MOM) acetal is an ideal protecting group due to its robust stability under strongly basic conditions, organometallic reagent exposure, and palladium-catalyzed cross-coupling environments [1].

Electronic and Steric Causality

The substrate presents unique electronic and steric environments:

-

Electronic Effect: The C1-chloro and C6-bromo substituents exert strong inductive electron-withdrawing effects (

). This significantly lowers the -

Steric Effect: The C1-chloro group introduces moderate steric hindrance adjacent to the hydroxyl group. To overcome this, the highly electrophilic chloromethyl methyl ether (MOM-Cl) is utilized. The

-oxygen in MOM-Cl stabilizes the developing positive charge during the transition state, allowing the reaction to proceed rapidly via an oxocarbenium intermediate or a loose

Mechanistic Pathway

The reaction is a self-validating system: the colorimetric shift upon base addition (often turning slightly yellow/orange) visually confirms the formation of the highly nucleophilic naphthoxide. Subsequent addition of MOM-Cl quenches this intermediate, yielding the protected ether and precipitating the amine hydrochloride salt, which drives the reaction forward.

Fig 1. Mechanistic pathway of naphthol deprotonation and subsequent MOM etherification.

Safety Grounding & Reagent Trustworthiness

CRITICAL SAFETY WARNING: Commercial Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated human carcinogen [2]. It is highly volatile and frequently contaminated with the even more potent bis(chloromethyl) ether (BCME).

To ensure absolute safety and trustworthiness in the laboratory, this guide provides two protocols:

-

Protocol A (Standard): For facilities with strict engineering controls (gloveboxes or high-flow fume hoods) using commercial MOM-Cl [1].

-

Protocol B (In Situ Generation): A highly recommended, field-proven alternative that generates MOM-Cl in situ from cheap, less toxic dimethoxymethane (DMM) and acetyl chloride using catalytic

. This method minimizes exposure and destroys excess reagent during the aqueous workup [3].

Experimental Workflows

Fig 2. Step-by-step experimental workflow for the MOM protection of naphthol derivatives.

Protocol A: Standard Direct Protection

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 6-bromo-1-chloronaphthalen-2-ol (2.57 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (30 mL).

-

Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Using a gas-tight syringe, add commercial MOM-Cl (1.14 mL, 15.0 mmol) dropwise over 10 minutes. Note: Vigorous fuming may occur; maintain strict ventilation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1; UV active).

-

Workup: Quench the reaction by carefully adding saturated aqueous

(20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure MOM-ether.

Protocol B: In Situ Generation (The Berliner-Belecki Method) [3]

-

MOM-Cl Generation: In a 100 mL flask under

, combine dimethoxymethane (DMM) (1.33 mL, 15.0 mmol), anhydrous DCM (15 mL), and -

Substrate Addition: Cool the generated MOM-Cl solution to 0 °C. Add 6-bromo-1-chloronaphthalen-2-ol (2.57 g, 10.0 mmol) directly to the flask.

-

Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) dropwise over 15 minutes.

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for 6 hours. Quench with water (20 mL) and vigorously stir the biphasic mixture for 15 minutes to destroy any unreacted MOM-Cl. Extract and purify as described in Protocol A.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Profile (10.0 mmol scale)

| Reagent / Substrate | MW ( g/mol ) | Equivalents | Amount | Role |

| 6-Bromo-1-chloro-2-naphthol | 257.51 | 1.0 | 2.57 g | Substrate |

| DIPEA | 129.24 | 2.0 | 3.48 mL | Non-nucleophilic Base |

| MOM-Cl (Commercial) | 80.51 | 1.5 | 1.14 mL | Electrophile |

| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Solvent (0.33 M) |

Table 2: Protocol Comparison and Expected Outcomes

| Parameter | Protocol A (Direct) | Protocol B (In Situ) |

| Reaction Time | 4 - 6 hours | 2 h (prep) + 6 h (reaction) |

| Safety Profile | High Risk (Requires strict PPE) | Low Risk (No handling of neat MOM-Cl) |

| Byproducts | DIPEA-HCl | DIPEA-HCl, Methyl Acetate |

| Expected Yield | 92 - 96% | 89 - 94% |

| Scalability | Limited by safety constraints | Highly scalable (up to multi-kilogram) |

References

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: ACS Omega (2019) URL:[Link]

-

Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether (BCME) Safety Data Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers Source: The Journal of Organic Chemistry (2005) URL:[Link]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Executive Summary

The functionalization of polyhalogenated naphthalene scaffolds is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials. 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS: 2179038-41-4) is a highly versatile building block featuring three distinct reactive sites: a highly reactive C6-Br bond, a moderately reactive C1-Cl bond, and an acid-labile, base-stable methoxymethoxy (MOM) protecting group.

This application note provides a validated, self-consistent protocol for the chemoselective Suzuki-Miyaura cross-coupling at the C6 position. By carefully selecting the palladium catalyst and ligand architecture, researchers can achieve >99:1 selectivity for the C-Br bond, leaving the C-Cl bond and MOM ether fully intact for downstream functionalization.

Substrate Profiling & Mechanistic Rationale

To design a self-validating experimental system, it is crucial to understand the causality behind the reactivity of each functional group on the substrate:

-

Halogen Reactivity Gradient (Chemoselectivity): The bond dissociation energy of a C(sp²)–Br bond (~81 kcal/mol) is significantly lower than that of a C(sp²)–Cl bond (~96 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition to the C-Br bond is kinetically favored [1]. However, highly electron-rich and sterically demanding ligands (e.g., Buchwald ligands like XPhos) can lower the activation barrier for C-Cl insertion, leading to unwanted over-coupling. Therefore, mild, less electron-rich phosphine ligands (such as PPh₃ or dppf) are strictly required to arrest the oxidative addition after the C-Br bond is consumed [2].

-

MOM Protecting Group Stability: The methoxymethoxy (MOM) group at the C2 position protects the naphthol core. MOM ethers are highly stable to the basic conditions (e.g., K₂CO₃, Na₂CO₃) required for the transmetalation step of the Suzuki-Miyaura cycle [3]. Strong acids must be avoided during the reaction and aqueous workup to prevent premature deprotection.

Catalytic Cycle & Reaction Workflow

The following diagram illustrates the chemoselective catalytic cycle. The palladium(0) species selectively inserts into the C6-Br bond. The resulting Pd(II) complex undergoes transmetalation with the base-activated arylboronic acid, followed by reductive elimination to yield the mono-arylated product.

Fig 1: Chemoselective catalytic cycle for Suzuki-Miyaura coupling at the C6-Br position.

Optimization & Quantitative Data

Selecting the correct catalyst system is the difference between a high-yielding targeted synthesis and an intractable mixture of oligomers. The table below summarizes the optimization landscape for this specific bromo-chloro naphthalene scaffold.

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Chemoselectivity (C-Br vs C-Cl) |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 88–95 | >99:1 (Optimal) |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 85–92 | >99:1 (Excellent) |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 60–70 | Moderate (C-Cl activation observed) |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | <40 | Poor (Extensive over-coupling) |

Data Interpretation: Bidentate ligands with moderate bite angles like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provide the optimal balance of reactivity and stability, ensuring rapid C-Br insertion while completely ignoring the C-Cl bond.

Experimental Protocol

This step-by-step methodology utilizes the optimized Pd(dppf)Cl₂ conditions to ensure maximum yield and reproducibility.

Materials Required:

-

Substrate: 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (1.0 equiv, 1.0 mmol, ~301.6 g/mol )

-

Coupling Partner: Arylboronic acid (1.1 equiv, 1.1 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

-

Solvents: 1,4-Dioxane (Degassed, 8.0 mL) and Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

-

Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-chloro-2-(methoxymethoxy)naphthalene (301.6 mg, 1.0 mmol), the chosen arylboronic acid (1.1 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

-

Atmospheric Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this purge cycle three times to remove ambient oxygen, which can rapidly deactivate the Pd(0) catalyst.

-

Solvent Addition: Syringe in the degassed 1,4-Dioxane (8.0 mL) followed by degassed H₂O (2.0 mL). Note: The biphasic nature of the solvent ensures the organic substrate and inorganic base remain in their respective reactive phases, facilitating transmetalation at the phase boundary.

-

Heating & Monitoring: Replace the septum with a Teflon-lined screw cap (if using a sealed tube) or attach a reflux condenser under Argon. Heat the biphasic mixture in a pre-heated oil bath at 80 °C for 12–16 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 9:1); the C-Br starting material should be fully consumed, with no secondary C-Cl coupling mass detected.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and saturated aqueous NaCl (brine, 15 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 5-10% Ethyl Acetate in Hexanes. The MOM group is stable to silica gel, but avoid leaving the compound on the column for extended periods.

References

-

Ogawa, M., et al. Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. ChemistrySelect 2018, 3 (2), 446-450. Available at:[Link]

-

Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. Chemistry LibreTexts. Available at:[Link]

Application Note: Chemoselective Heck Arylation of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene